N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at the 4- and 6-positions. The benzothiazole moiety is a heterocyclic aromatic system containing sulfur and nitrogen, which confers unique electronic and steric properties. This compound’s structure aligns with pharmacophores known for antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRUSZZQGAAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For instance, it may inhibit bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
The substituents on the benzothiazole ring significantly influence physicochemical properties and biological interactions. Key analogs include:
Key Observations:
Benzamide Substituent Variations
The benzamide moiety’s substitution pattern also modulates activity:
Key Observations:
Antimicrobial Activity
- Target Compound vs. BTC-j/BTC-r: While BTC-j and BTC-r show MICs as low as 3.125 µg/mL, the target compound’s methyl groups may improve tissue penetration, though direct antimicrobial data are unavailable. Docking studies suggest benzothiazoles inhibit DNA gyrase (PDB: 3G75), a mechanism likely shared by the target compound .
- The target compound’s dimethyl groups could optimize pharmacokinetics for similar applications .
Enzyme Modulation
- HAT Inhibition/Activation: Benzamide derivatives like CTB,7 modulate histone acetyltransferases (HATs). The target compound’s unsubstituted benzamide may lack HAT activity but could serve as a scaffold for further functionalization .
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzothiazole moiety linked to a benzamide, which may enhance its lipophilicity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Properties : The compound demonstrates inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. Benzothiazole derivatives are known for their antibacterial and antifungal activities, which may be attributed to their ability to interfere with cellular processes in pathogens .
- Neuropharmacological Effects : In studies evaluating related benzothiazole compounds, significant anticonvulsant activity was observed, indicating potential therapeutic applications in neurodegenerative diseases and epilepsy .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antitubercular Activity : A study focused on the synthesis of benzothiazole derivatives reported that this compound exhibited promising anti-tubercular activity. The mechanism involved the inhibition of mycobacterial growth through interference with essential metabolic pathways.
- Anticonvulsant Screening : In a series of tests assessing the anticonvulsant properties of various benzothiazole derivatives, this compound showed significant efficacy in reducing seizure activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
- Anticancer Potential : Research evaluating the antiproliferative effects of structurally similar compounds indicated that modifications in the benzothiazole structure could enhance activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of electron-withdrawing or donating groups significantly influenced the potency of these compounds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Amine Derivative | Acylating Agent | Solvent | Time | Yield |
|---|---|---|---|---|
| 4,6-Dimethyl-1,3-benzothiazol-2-amine | Benzoyl chloride | Pyridine | 12 h | 72% |
Basic: How is the compound characterized structurally and analytically?
Answer:
A multi-technique approach is used:
- Elemental Analysis (CHN): Validates stoichiometry (e.g., C: 64.2%, H: 4.8%, N: 9.3%) .
- UV-Vis Spectroscopy: Absorbance maxima (λmax) in DMSO at ~290 nm (π→π* transitions of the benzothiazole and benzamide moieties) .
- NMR: <sup>1</sup>H NMR signals at δ 8.0–8.3 ppm (aromatic protons) and δ 2.5–2.7 ppm (methyl groups) confirm substitution patterns .
- Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> m/z 297.1) verifies molecular weight .
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Answer:
Discrepancies in bond lengths or angles may arise from polymorphism or refinement errors. Strategies include:
Re-refinement with SHELXL: Adjusting hydrogen atom positions using riding models and verifying thermal parameters (Uiso) .
Hydrogen Bond Analysis: Identify intermolecular interactions (e.g., N–H···N or C–H···O bonds) that stabilize the crystal lattice. For example, centrosymmetric dimers formed via N1–H1···N2 interactions (d = 2.89 Å) .
Validation Tools: Use PLATON or Mercury to check for missed symmetry or disorder .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a, b, c (Å) | 7.32, 10.45, 14.89 |
| Rfactor | 0.044 |
Advanced: What biological targets or mechanisms are associated with this compound?
Answer:
The benzothiazole core is linked to kinase inhibition and antiproliferative activity:
- Hec1/Nek2 Pathway Inhibition: Disrupts mitotic progression in cancer cells (IC50 = 1.2 μM in MCF-7 cells) .
- Antimicrobial Activity: Acts against S. aureus (MIC = 16 μg/mL) via thiol-mediated oxidative stress .
- VEGF Targeting: Derivatives show binding to vascular endothelial growth factor receptors in silico (docking score = −9.2 kcal/mol) .
Methodological Note:
- SAR Studies: Modifying the 4,6-dimethyl groups or benzamide substituents alters potency. For example, fluorination at the para-position enhances cellular uptake .
Advanced: How can reaction conditions be optimized for higher yields or selectivity?
Answer:
Q. Table 3: Optimization Results
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| Conventional (Pyridine) | 72% | 95% |
| DMF + DMAP | 85% | 98% |
| Microwave (DMF) | 88% | 97% |
Advanced: What computational strategies predict bioactivity or stability?
Answer:
- Molecular Dynamics (MD): Simulate binding to Hec1 (PDB: 2VXQ) to assess conformational stability .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict redox activity .
- ADMET Prediction: SwissADME estimates moderate BBB permeability (logBB = −0.3) and CYP3A4 inhibition risk .
Basic: What analytical techniques confirm purity and stability during storage?
Answer:
- HPLC-DAD: Purity >98% with a C18 column (acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA): Decomposition onset at 220°C confirms thermal stability .
- Karl Fischer Titration: Moisture content <0.1% ensures hygroscopicity control .
Advanced: How do substituents on the benzothiazole ring influence electronic properties?
Answer:
- Electron-Withdrawing Groups (e.g., NO2): Reduce HOMO energy, enhancing electrophilicity (λmax shifts to 310 nm) .
- Methyl Groups (4,6-positions): Increase steric hindrance, reducing aggregation in solution (confirmed by dynamic light scattering) .
Methodological Note:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
